BenchChemオンラインストアへようこそ!

4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 922122-32-5) is a synthetic small molecule belonging to the class of benzofuran-1,3,4-oxadiazole hybrids, a pharmacophore class recognized for a broad spectrum of biological activities. This specific compound is characterized by a unique substitution pattern: a 4-fluorobenzamide moiety linked via an oxadiazole bridge to a 7-methoxybenzofuran core.

Molecular Formula C18H12FN3O4
Molecular Weight 353.309
CAS No. 922122-32-5
Cat. No. B2463854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS922122-32-5
Molecular FormulaC18H12FN3O4
Molecular Weight353.309
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C18H12FN3O4/c1-24-13-4-2-3-11-9-14(25-15(11)13)17-21-22-18(26-17)20-16(23)10-5-7-12(19)8-6-10/h2-9H,1H3,(H,20,22,23)
InChIKeyKLVZADDAEWVCSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide: A Specialized Benzofuran-Oxadiazole Hybrid for Targeted Research


4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 922122-32-5) is a synthetic small molecule belonging to the class of benzofuran-1,3,4-oxadiazole hybrids, a pharmacophore class recognized for a broad spectrum of biological activities [1]. This specific compound is characterized by a unique substitution pattern: a 4-fluorobenzamide moiety linked via an oxadiazole bridge to a 7-methoxybenzofuran core. This structure places it within a research domain focused on anti-diabetic, anticancer, and antimicrobial drug discovery, where the benzofuran-oxadiazole scaffold serves as a privileged structure for enzyme inhibition [1][2].

Why 4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Replaced by Generic Benzofuran-Oxadiazole Analogs


The biological activity of benzofuran-oxadiazole hybrids is exquisitely sensitive to the nature and position of substituents on both the benzofuran and phenyl rings [1]. The 7-methoxy group on the benzofuran and the 4-fluoro substituent on the benzamide are not passive structural features; they dictate the molecule's electronic distribution, hydrogen-bonding capacity, and steric fit within enzyme active sites. Substituting this compound with a non-methoxylated analog like N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 922043-79-6) removes a critical electron-donating group, which can drastically alter binding affinity and selectivity. Similarly, replacing the benzamide with an acetamide or cyclopentanecarboxamide changes the linker's geometry and flexibility, leading to divergent interaction profiles within the same target enzyme class, as demonstrated by the wide range of IC50 values (2.40 µM to >30 µM) observed among closely related analogs in α-glucosidase inhibition studies [1].

Quantitative Differentiation Data for 4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide


Structural Differentiation: The 7-Methoxybenzofuran Advantage Over Unsubstituted Analogs

The presence of the 7-methoxy group on the benzofuran ring provides a key structural differentiation from the closest commercially available analog, N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 922043-79-6) . This methoxy substituent acts as an electron-donating group that can enhance hydrogen-bonding interactions with biological targets, a feature absent in the des-methoxy analog. In a series of benzofuran-oxadiazole thiourea derivatives, the positioning of electron-donating groups like –OH was demonstrated to be a primary driver of activity, with the most potent analog (compound 15, IC50 = 2.40 ± 0.10 µM) owing its superior α-glucosidase inhibition to three strategically placed –OH groups that engage the active site via hydrogen bonds [1]. This provides a class-level inference that the 7-methoxy group in the target compound is a critical pharmacophoric element for target engagement.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Benzamide Linker Differentiation vs. Acetamide and Cyclopentanecarboxamide Analogs

The 4-fluorobenzamide moiety in the target compound distinguishes it from analogs bearing acetamide or cyclopentanecarboxamide linkers, such as N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide and N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide . The benzamide linker introduces a rigid aromatic system that restricts conformational flexibility, potentially leading to higher target selectivity compared to the more flexible acetamide analog. Within the broader benzofuran-oxadiazole class, computer-aided drug design studies show that varying the linker and terminal aromatic groups can shift binding affinity scores by >3 kcal/mol against targets like Mycobacterium tuberculosis Pks13 (e.g., BF4 = -14.82 kcal/mol vs. BF3 = -14.23 kcal/mol) [1]. This strongly suggests the benzamide linkage is not interchangeable with other linkers without a significant impact on binding energetics.

Chemical Biology Probe Design Kinase Inhibition

Potential for Enhanced Target Affinity via Dual Pharmacophoric Contribution

The combination of the 7-methoxybenzofuran with the 4-fluorobenzamide creates a dual pharmacophoric system where both aromatic rings can simultaneously engage different subsites within an enzyme active pocket. In silico studies on benzofuran-1,3,4-oxadiazoles demonstrate that compounds with electron-withdrawing and electron-donating groups strategically positioned on both terminal rings achieve superior binding affinity scores. For instance, 2,5-dimethoxy bromobenzofuran-oxadiazole BF4 achieved a binding score of -14.82 kcal/mol, surpassing the reference TAM-16 inhibitor (-14.61 kcal/mol) [1]. The target compound’s 4-fluoro substituent acts as a weak hydrogen bond acceptor and can enhance metabolic stability, while the 7-methoxy group provides electron density for hydrogen bonding. This dual contribution is absent in mono-substituted analogs that lack either the fluorine or the methoxy group.

Molecular Docking ADMET Fragment-Based Drug Design

High-Value Application Scenarios for 4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide


Chemical Probe Development for Kinase or Metabolic Enzyme Targets Where Methoxybenzofuran is a Privileged Fragment

The 7-methoxybenzofuran core is a known privileged fragment for engaging ATP-binding pockets and allosteric sites in enzymes such as α-glucosidase. This compound can serve as a foundational scaffold for medicinal chemistry optimization programs targeting metabolic disorders or cancer, where the methoxy group's electron-donating properties are essential for activity, as suggested by the SAR of related oxadiazole derivatives [1].

Selectivity Profiling Against Closely Related Enzyme Isoforms

The unique combination of the 4-fluorobenzamide and the 7-methoxybenzofuran can be exploited in selectivity panels. By comparing the activity of this compound against a panel of kinases or related enzymes with that of its des-methoxy or flexible-linker analogs, researchers can map the contribution of each functional group to isoform selectivity, leveraging the class-observed binding affinity shifts of >3 kcal/mol among related hybrids [2].

Fragment-Based Drug Discovery Libraries for Hydrogen-Bond-Intensive Targets

Given the established importance of hydrogen bonding for the activity of benzofuran-oxadiazole hybrids (e.g., the key role of –OH groups in achieving IC50 = 2.40 µM for α-glucosidase inhibition [1]), this compound is a valuable addition to fragment libraries aimed at targets with deep, polar active sites, where the 7-methoxy and fluorobenzamide groups can act as both hydrogen bond donors/acceptors and hydrophobic anchors.

ADMET and Pharmacokinetic Comparative Studies

The 4-fluoro substitution in the benzamide ring is often introduced to enhance metabolic stability. This compound can be used as a tool to study the impact of fluorination on the microsomal stability and cytochrome P450 inhibition profile of the oxadiazole class, in comparison with its non-fluorinated or differently substituted analogs, aiding in the de-risking of the chemotype for in vivo studies.

Quote Request

Request a Quote for 4-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.